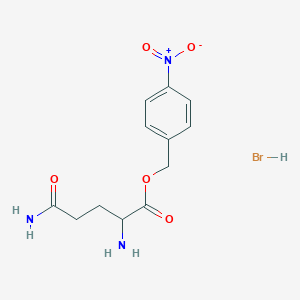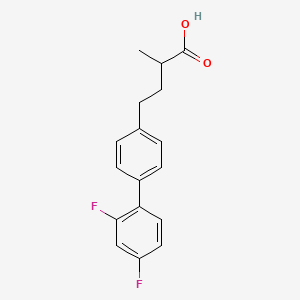
4-(2',4'-Difluoro(1,1'-biphenyl)-4-YL)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms on the biphenyl structure, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid. For instance, 2’,4’-difluorobiphenyl can be synthesized by coupling 2,4-difluorophenylboronic acid with a suitable halogenated biphenyl compound under palladium-catalyzed conditions.
Introduction of the Butanoic Acid Moiety: The 2-methylbutanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl derivative with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoro(1,1’-biphenyl)-4-carboxylic acid: Similar biphenyl structure with carboxylic acid functionality.
Diflunisal: 2’,4’-Difluoro-4-hydroxybiphenyl-3-carboxylic acid, an anti-inflammatory drug with a similar biphenyl core.
Uniqueness
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is unique due to the presence of the 2-methylbutanoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
847475-35-8 |
|---|---|
Molecular Formula |
C17H16F2O2 |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C17H16F2O2/c1-11(17(20)21)2-3-12-4-6-13(7-5-12)15-9-8-14(18)10-16(15)19/h4-11H,2-3H2,1H3,(H,20,21) |
InChI Key |
XCNUUGZUFAVLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



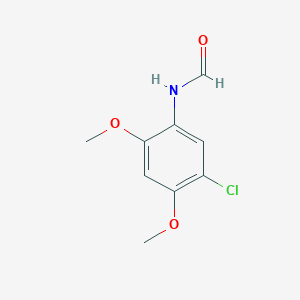
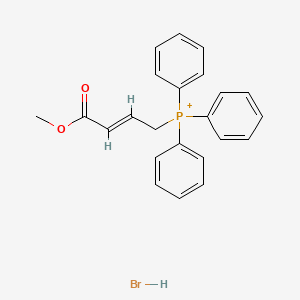
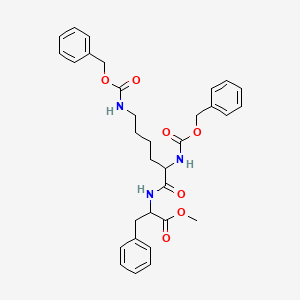
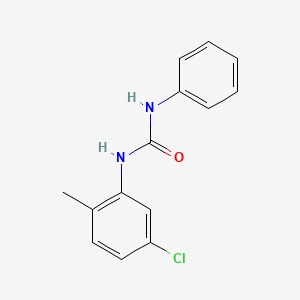
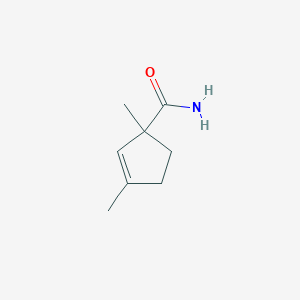

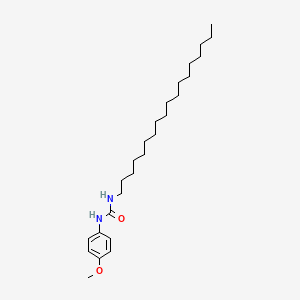


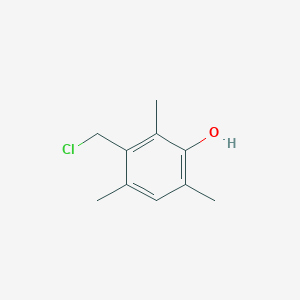

![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
